

A Comprehensive Spectroscopic Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

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Compound of Interest

Compound Name: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B152191

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This technical guide provides a detailed analysis of the spectroscopic data for **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. This compound is a crucial chiral building block in synthetic organic chemistry and drug development.^{[1][2]} The following sections offer an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's structural characterization for quality control, reaction monitoring, and final product validation.

Introduction: The Significance of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known by synonyms such as Moc-D-Phg-OH, is a derivative of the non-proteinogenic amino acid D-phenylglycine.^[3] Its defined stereochemistry and the presence of versatile functional groups—a carboxylic acid, a carbamate (Moc protecting group), and a phenyl ring—make it a highly valuable intermediate.^[1] It is frequently utilized in the synthesis of complex, biologically active molecules, including peptide-based pharmaceuticals.^[2] Accurate and comprehensive characterization of this starting material is paramount to ensure the stereochemical integrity and purity of the final therapeutic agents. Spectroscopic techniques, particularly NMR and IR, are indispensable and definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, offering an unambiguous map of the carbon and proton framework of the molecule. Commercial suppliers of this compound confirm its structure via ^1H NMR analysis.^[4]

^1H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (^1H NMR) is the primary method for confirming the identity and purity of **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. The spectrum is characterized by distinct, well-resolved signals for each type of proton in the molecule.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
- **Instrumentation:** Acquire the spectrum using a Fourier-transform NMR spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
- **Acquisition Parameters:**
 - **Pulse Angle:** 30-90°
 - **Spectral Width:** Typically -2 to 12 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 8-16 scans are usually sufficient for a high-purity sample.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected chemical shifts (δ), multiplicities, and integrations for the protons are summarized below.

Proton Assignment	Chemical Shift (δ) Range (ppm)	Multiplicity	Integration	Key Insights and Causality
Carboxylic Acid (COOH)	12.0 - 13.5	Broad Singlet	1H	The highly deshielded nature and broadness are characteristic of a carboxylic acid proton involved in hydrogen bonding and chemical exchange.
Phenyl (C ₆ H ₅)	7.25 - 7.45	Multiplet	5H	These aromatic protons are in a complex splitting pattern due to coupling with each other. Their downfield position is due to the deshielding effect of the ring current.
Amide (NH)	~7.5 - 8.5 (in DMSO-d ₆)	Doublet	1H	The chemical shift is solvent-dependent. It appears as a doublet due to coupling with the adjacent methine (α -CH) proton.
Methine (α -CH)	~5.2 - 5.4	Doublet	1H	This proton is significantly

deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. It is split into a doublet by the amide (NH) proton.

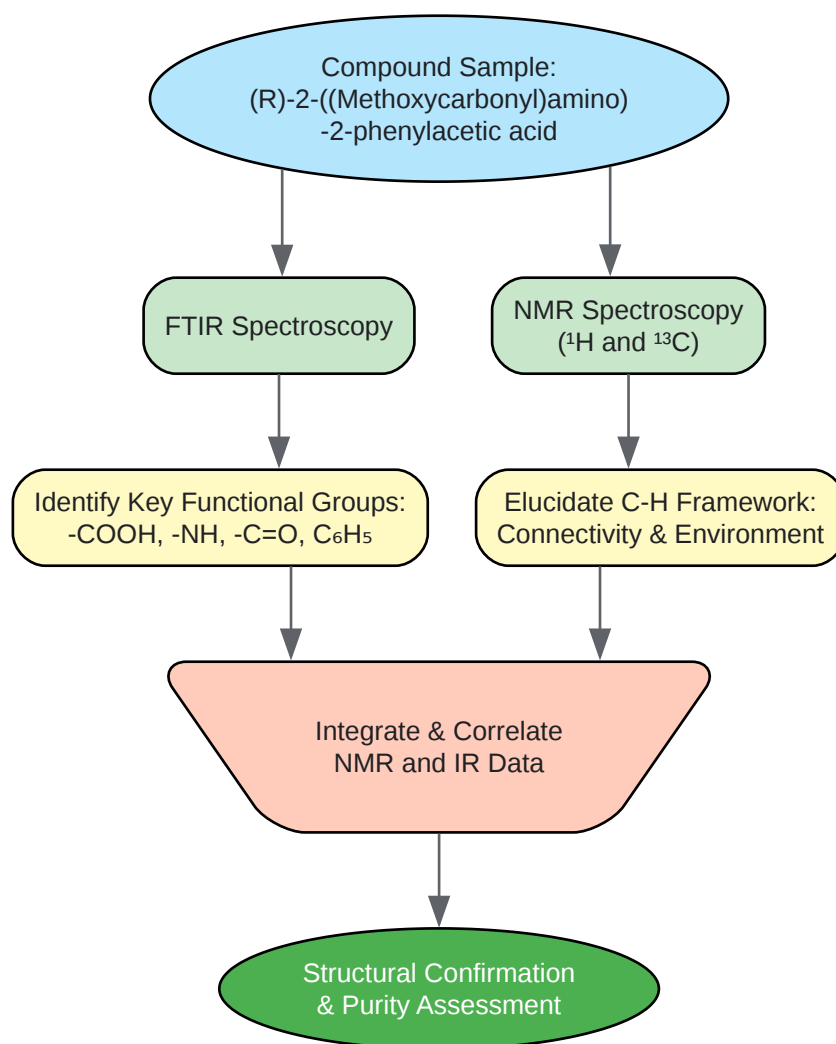
Methoxy (OCH₃) ~3.6

Singlet

3H

This signal is a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl ester or carbamate.

Workflow for ¹H NMR Analysis



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Caption: Integrated workflow for structural verification.

Conclusion

The combined and correlated data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive and comprehensive characterization of **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR validates the carbon skeleton, and the IR spectrum rapidly identifies all critical functional groups. This multi-technique approach ensures the structural integrity, identity, and purity of this vital chiral building block, providing the necessary confidence for its use in research, development, and manufacturing of high-value chemical and pharmaceutical products.

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